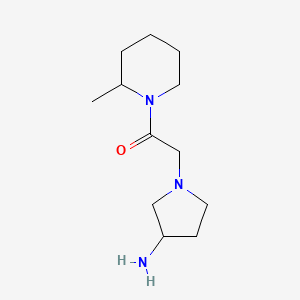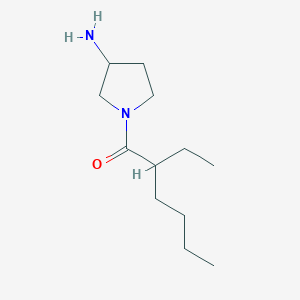![molecular formula C11H21N3O2 B1468151 2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1249019-78-0](/img/structure/B1468151.png)
2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Research on piracetam and its derivatives, including compounds structurally related to "2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide", has demonstrated significant neuropharmacological potential. Piracetam is known for its nootropic effects, which include enhancing cognitive functions, memory, and learning capabilities. Derivatives of piracetam, which share core structural features with the compound of interest, have been investigated for their ability to modulate neurotransmitter systems, protect against neurodegenerative processes, and improve cognitive deficits associated with neurological diseases and injuries (Dhama et al., 2021).
Potential in Treating Neurological Disorders
Studies have explored the therapeutic potential of acetamide derivatives in the treatment of conditions like epilepsy and anxiety. α-Substituted lactams and acetamides, which are structurally related to the compound , have shown promise as modulators of ion channels, exhibiting broad-spectrum anticonvulsant activity and a favorable safety profile in preclinical models. This suggests their potential utility in treating drug-resistant epilepsy, highlighting the importance of structural elements in determining biological activity and therapeutic efficacy (Krivoshein, 2020).
Modulation of Glutamatergic and AMPA Receptors
Compounds similar to "2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide" have been involved in research focusing on the modulation of glutamatergic systems and AMPA receptors. These studies contribute to understanding the mechanisms underlying the rapid antidepressant effects of ketamine and its metabolites, suggesting a role for similar compounds in developing new treatments for depression. The modulation of NMDA and AMPA receptors indicates a potential pathway through which these compounds could exert neuroprotective and antidepressant effects, providing a foundation for future research into novel psychiatric therapies (Yang et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-9-3-4-14(7-9)8-11(15)13-6-10-2-1-5-16-10/h9-10H,1-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFIQVCPHAOPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)


![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)





![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)